molecular formula C17H20N4O B2473509 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034382-64-2

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide

Cat. No. B2473509
CAS RN: 2034382-64-2
M. Wt: 296.374
InChI Key: HHJXWNFABZRMAQ-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the pyrazole-containing compounds that have been shown to possess a wide range of pharmacological activities.

Scientific Research Applications

Importance in Medicinal Chemistry

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is closely related to compounds with pyrazole and pyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries. These compounds exhibit broad synthetic applications and significant bioavailability due to their versatile structural frameworks. The hybrid catalysts' role in synthesizing pyranopyrimidine scaffolds highlights the compound's relevance in developing lead molecules for pharmaceutical applications. Such research underscores the potential of utilizing broader catalytic applications for the development of therapeutically active agents (Parmar, Vala, & Patel, 2023).

Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Development

The significance of heterocyclic N-oxide molecules, including pyrazole and pyrimidine derivatives, in organic synthesis, catalysis, and drug applications cannot be overstated. These compounds serve as versatile synthetic intermediates with a wide array of biological importance, demonstrating potent anticancer, antibacterial, and anti-inflammatory activities. The review on the diversity of heterocyclic N-oxide molecules emphasizes the compound's potential in recent advanced chemistry and drug development investigations, highlighting its versatility and applicability in various domains of medicinal chemistry (Li et al., 2019).

Role in Enzyme Inhibition for Drug Development

Understanding the selectivity and potency of chemical inhibitors of cytochrome P450 isoforms is crucial in predicting metabolism-based drug-drug interactions, an area where related compounds play a significant role. The detailed review of chemical inhibitors' selectivity towards various CYP isoforms underlines the importance of structurally related compounds in deciphering the involvement of specific isoforms in drug metabolism, which is essential for developing safer and more effective pharmaceuticals (Khojasteh et al., 2011).

properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-21-12-16(11-20-21)15-7-13(8-18-10-15)9-19-17(22)14-5-3-2-4-6-14/h2-3,7-8,10-12,14H,4-6,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJXWNFABZRMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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